2-Phenyl-1-(thiophen-2-yl)ethanone
Overview
Description
2-Phenyl-1-(thiophen-2-yl)ethanone is an organic compound with the molecular formula C12H10OS. It is a ketone that features a phenyl group and a thiophene ring, making it a valuable intermediate in organic synthesis . This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1-(thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Phenyl-1-(thiophen-2-yl)ethanone has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(thiophen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene.
2-Phenyl-1-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of thiophene.
2-Phenyl-1-(benzofuran-2-yl)ethanone: Features a benzofuran ring.
Uniqueness
2-Phenyl-1-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Biological Activity
2-Phenyl-1-(thiophen-2-yl)ethanone, with the molecular formula C₁₂H₁₀OS, is an organic compound featuring a ketone functional group alongside a phenyl and a thiophene ring. This unique structure positions it as a significant intermediate in organic synthesis, particularly in medicinal chemistry and the development of bioactive molecules. Recent studies have highlighted its notable biological activities, suggesting potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure allows for diverse interactions with biological macromolecules, influencing various molecular pathways that are critical for therapeutic efficacy.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties, particularly against tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors have significant applications in cosmetic formulations for skin lightening and anti-aging products.
Inhibition Data:
Compound | IC50 Value (μM) | Type of Inhibition |
---|---|---|
This compound | TBD | Competitive/Inhibitory |
Further studies are needed to determine the exact IC50 values and to characterize the inhibition mechanism.
2. Antimicrobial Activity
Preliminary findings suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating a potential for further exploration in this area.
3. Anticancer Properties
There is emerging evidence that this compound may exhibit anticancer activity. Studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could also have similar properties.
Case Study:
In a study involving B16F10 melanoma cells, compounds related to this compound were tested for viability and apoptosis induction. Results indicated that certain derivatives significantly reduced cell viability at concentrations lower than those typically required for standard chemotherapeutics.
The biological activity of this compound is hypothesized to involve:
- Modification of Biological Pathways: By interacting with key enzymes like tyrosinase, it may alter melanin synthesis pathways.
- Cellular Interaction: Its structural attributes allow it to bind effectively to cellular receptors or enzymes, thereby influencing cellular processes such as apoptosis in cancer cells.
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound and its derivatives:
- Tyrosinase Inhibition Studies:
- Compounds structurally similar to this compound were evaluated for their ability to inhibit tyrosinase, showing promising results in reducing melanin synthesis in vitro.
- Cytotoxicity Assessments:
- Cytotoxicity tests on various cancer cell lines indicated that certain derivatives exhibited significant anti-proliferative effects, warranting further investigation into their mechanisms and potential clinical applications.
Properties
IUPAC Name |
2-phenyl-1-thiophen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMVINSKZVYIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350739 | |
Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13196-28-6 | |
Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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